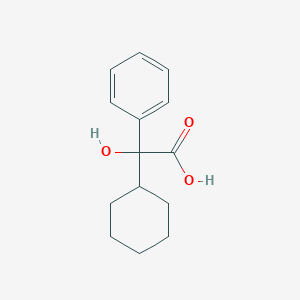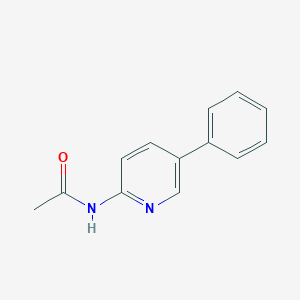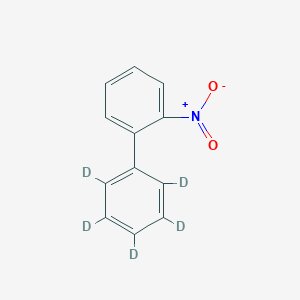
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Übersicht
Beschreibung
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, also known as alpha-Cyclohexylmandelic acid, is a member of benzenes . It is a natural product found in Lespedeza bicolor .
Synthesis Analysis
The synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid involves the reaction of cyclohexene and benzoylformic acid ester in the presence of a Lewis acid . The resulting 2- (2’-cyclohexen-1’-yl)-2-hydroxy-2-phenylacetic acid ester is then hydrolyzed and reduced to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid .
Molecular Structure Analysis
The molecular formula of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is C14H18O3 . The structure can be derived from the higher symmetric space group Pnam by translating the x coordinates of molecule 2 by −1/4 with respect to those of molecule 1 .
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“2-Cyclohexyl-2-hydroxy-2-phenylacetic acid”, also known as α-Cyclohexylmandelic acid, has the empirical formula C14H18O3, a CAS Number of 4335-77-7, and a molecular weight of 234.29 .
Industrial Production
This compound is useful as an intermediate for pharmaceutical products. It can be produced industrially in a safe and economical manner, with good yield .
Asymmetric Synthesis
It is used in asymmetric synthesis, specifically in the stereospecific synthesis of ®-2-hydroxy-2-phenylpropionic acid, and ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid .
Zukünftige Richtungen
The future directions for research on 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid could include further elucidation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential applications in pharmaceuticals .
Eigenschaften
IUPAC Name |
2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRNSQPXEDGWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863369 | |
| Record name | alpha-Cyclohexylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | |
CAS RN |
4335-77-7 | |
| Record name | (±)-Cyclohexylphenylglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylphenylglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4335-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4335-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Cyclohexylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclohexylmandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH762W903U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of chirality in 2-cyclohexyl-2-hydroxy-2-phenylacetic acid's pharmaceutical application?
A1: 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid is a chiral molecule, existing as either the R- or S-enantiomer. This chirality is crucial because it directly impacts the pharmacological activity of its derivatives. Specifically, the R-enantiomer of the dimethylaminoethyl ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid exhibits significantly greater anti-acetylcholine potency compared to its S-enantiomer, both in in vitro and in vivo settings. [] This difference highlights the importance of stereospecific synthesis for this compound to produce the desired pharmacological effects.
Q2: How is the absolute configuration of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid determined?
A2: The absolute configuration of (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids can be determined through a degradation process. Carbohydrate derivatives with a known absolute configuration at the benzylic center, like PhC(R)(OH)[CHOH]n·CH2·OH, are degraded to yield simple acids of the form PhC(R)(OH)CO2H. [] By comparing the properties of the degraded products with those of synthesized (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acids, their absolute configurations can be assigned.
Q3: What are the synthetic approaches for producing 2-cyclohexyl-2-hydroxy-2-phenylacetic acid?
A3: There are established methods for synthesizing both the racemic mixture and the enantiomerically pure form of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. While racemic synthesis is commonly used for the pharmaceutical drug, producing the (S)-enantiomer specifically involves a more targeted approach. [] This selective synthesis usually involves utilizing chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer.
Q4: Are there alternative compounds or strategies being explored that offer advantages over using 2-cyclohexyl-2-hydroxy-2-phenylacetic acid derivatives?
A4: While 2-cyclohexyl-2-hydroxy-2-phenylacetic acid derivatives like oxybutynin have been the mainstay for certain conditions, their use is often associated with adverse effects. [] Consequently, researchers are exploring alternative compounds and strategies. This includes developing newer generations of drugs with improved side effect profiles, exploring different drug delivery systems for more targeted therapy, and investigating non-pharmacological interventions. The search for safer and more effective alternatives is an ongoing area of research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)









